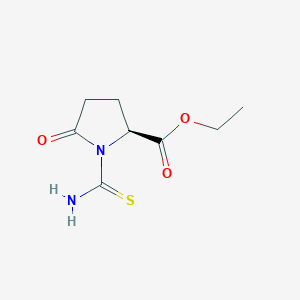
Direct Yellow 127
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Direct Yellow 127, also known as Chrysophenine, is a synthetic organic dye belonging to the class of direct dyes. It is primarily used for dyeing cellulosic fibers such as cotton, rayon, and paper. The compound is known for its bright yellow color and good lightfastness properties, making it a popular choice in the textile and paper industries.
Méthodes De Préparation
Direct Yellow 127 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The synthetic route typically involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with aromatic compounds containing hydroxyl or amino groups to form azo dyes.
Purification: The resulting dye is purified through filtration, washing, and drying processes.
Industrial production methods often involve large-scale batch or continuous processes, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Direct Yellow 127 undergoes various chemical reactions, including:
Oxidation: The azo groups in the dye can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction of the azo groups can lead to the formation of aromatic amines.
Substitution: The aromatic rings in the dye can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and halogens for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Direct Yellow 127 has a wide range of scientific research applications, including:
Fluorescence Spectroscopy: The dye is used in fluorescence spectroscopic analyses due to its strong fluorescence properties.
Biological Staining: It is used as a biological stain in microscopy and histology to highlight specific structures in biological tissues.
Photonic Sensors: The dye is employed in the development of photonic sensors for detecting various analytes.
Solar Cells: this compound is used in dye-sensitized solar cells to improve their efficiency.
Mécanisme D'action
The mechanism of action of Direct Yellow 127 involves its interaction with specific molecular targets and pathways. The dye binds to cellulosic fibers through hydrogen bonding and Van der Waals forces, allowing it to adhere to the fabric molecules without the need for additional chemicals . In biological applications, the dye interacts with cellular components, enabling its use as a stain or sensor .
Comparaison Avec Des Composés Similaires
Direct Yellow 127 can be compared with other similar compounds, such as:
Direct Yellow 12: Another direct dye with similar applications but different chemical structure and properties.
Direct Yellow 27: Known for its strong fluorescence properties and used in similar scientific applications.
Direct Yellow 11: Used in the textile industry for dyeing cellulosic fibers.
This compound is unique due to its specific chemical structure, which provides distinct fluorescence properties and biological activities, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12222-68-3 |
|---|---|
Formule moléculaire |
C10H7F5O3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





